

Application Notes: Immunohistochemical Detection of NaPi2b (SLC34A2)

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Compound of Interest

Compound Name: NaPi2b-IN-3

Cat. No.: B12412322

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Introduction

NaPi2b, also known as solute carrier family 34 member 2 (SLC34A2), is a sodium-dependent phosphate transporter.[1][2] Its expression is observed in various normal tissues, including the lung, small intestine, and mammary glands.[1] Notably, NaPi2b is frequently overexpressed in several malignancies, such as non-small cell lung cancer (NSCLC) and ovarian cancer, making it a person of interest for targeted therapies.[2] Immunohistochemistry (IHC) is a critical method for evaluating NaPi2b expression in tissue samples, aiding in both research and clinical trial settings to identify patient populations that may benefit from NaPi2b-targeted treatments. This document provides a detailed protocol for the immunohistochemical detection of NaPi2b in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle of the Method

Immunohistochemistry allows for the visualization of the NaPi2b protein within the context of tissue morphology. The protocol involves the following key steps: deparaffinization and rehydration of tissue sections, antigen retrieval to unmask the epitope, blocking of endogenous enzymes and non-specific binding sites, incubation with a primary antibody specific to NaPi2b, followed by a secondary antibody, and finally, detection using a chromogenic substrate.

Experimental Protocols

Specimen Preparation

Formalin-fixed, paraffin-embedded (FFPE) tissue sections of 4-5 μm thickness are recommended. Tissues should be mounted on positively charged slides.

Deparaffinization and Rehydration

- Place slides in a slide holder.
- Immerse in xylene (or a xylene substitute) for 2 x 5 minutes.
- Immerse in 100% ethanol for 2 x 3 minutes.
- Immerse in 95% ethanol for 2 x 3 minutes.
- Immerse in 70% ethanol for 2 x 3 minutes.
- Rinse in distilled water for 5 minutes.

Antigen Retrieval

Heat-Induced Epitope Retrieval (HIER) is the most common method for NaPi2b detection.^[3] The choice of retrieval buffer and heating method may require optimization depending on the antibody used.

- Immerse slides in a staining dish containing the appropriate antigen retrieval buffer (see Table 2).
- Heat the solution to 95-100°C using a microwave, pressure cooker, or water bath and incubate for 10-30 minutes.^[4]
- Allow the slides to cool in the buffer for at least 20 minutes at room temperature.^[4]
- Rinse slides in distilled water.

Peroxidase and Protein Blocking

- To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.^[5]
- Rinse slides with Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

- To block non-specific antibody binding, incubate sections with a protein-based blocking solution for 30-60 minutes at room temperature.[5][6] Common blocking solutions include 1-5% normal serum (from the same species as the secondary antibody) or 1-5% Bovine Serum Albumin (BSA) in TBS/PBS.[6][7]

Primary Antibody Incubation

- Dilute the anti-NaPi2b primary antibody in a suitable antibody diluent (e.g., TBS with 1% BSA) to the optimized concentration (see Table 1).
- Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.[8]

Detection System

- Rinse slides 2 x 5 minutes in TBS or PBS.
- Apply a biotinylated secondary antibody or a polymer-based detection system, following the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
- Rinse slides 2 x 5 minutes in TBS or PBS.
- If using a streptavidin-biotin system, apply horseradish peroxidase (HRP)-conjugated streptavidin and incubate for 30 minutes at room temperature.
- Rinse slides 2 x 5 minutes in TBS or PBS.

Chromogenic Detection

- Prepare the chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine) according to the manufacturer's instructions.
- Apply the chromogen to the tissue sections and incubate for 5-10 minutes, or until the desired staining intensity is achieved.
- Rinse slides with distilled water.

Counterstaining and Mounting

- Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
- "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
- Dehydrate the sections through graded alcohols (70%, 95%, 100%).
- Clear in xylene (or a substitute).
- Coverslip the slides using a permanent mounting medium.

Data Presentation

Table 1: Anti-NaPi2b Antibodies and Recommended Dilutions for IHC

Antibody Clone/Name	Host Species	Type	Recommended Dilution	Reference
MX35	Mouse	Monoclonal	1:1000	[9]
HPA037989	Rabbit	Polyclonal	1:500 - 1:1000	[10]
MBS7127690	Rabbit	Polyclonal	1:70	[11]
MBS2521543	Rabbit	Polyclonal	1:50 - 1:200	[12]
H1420 (SDT-R229)	Rabbit	Monoclonal	1:500	[13]
N-NaPi2b(15/1)	Mouse	Monoclonal	Not specified	
A9460	Rabbit	Polyclonal	1:500 - 1:2000 (WB)	

Table 2: Antigen Retrieval Conditions for NaPi2b IHC

Buffer Composition	pH	Heating Method	Temperature	Duration
10 mM Sodium Citrate, 0.05% Tween 20	6.0	Microwave, Steamer, Water Bath	95-100°C	20-40 minutes
1 mM EDTA, 0.05% Tween 20	8.0	Microwave, Steamer, Water Bath	95-100°C	20-40 minutes
10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20	9.0	Microwave, Steamer, Water Bath	95-100°C	20-40 minutes
Trilogy Pretreatment Solution	Not specified	Not specified	99°C	1 hour

Table 3: Semi-quantitative Scoring of NaPi2b Staining

Method 1: Percentage of Positive Cells

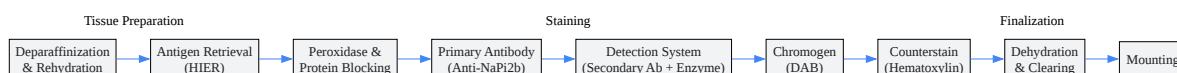
Score	Percentage of Positive Cells
0	No stained cells
1	<10% single positive cells
2	10% - 50% positive cells
3	>50% positive cells

Method 2: Staining Intensity

Score	Intensity	Description
0	Negative	No staining
1+	Weak	Light yellow to yellow
2+	Moderate	Light brown
3+	Strong	Dark brown

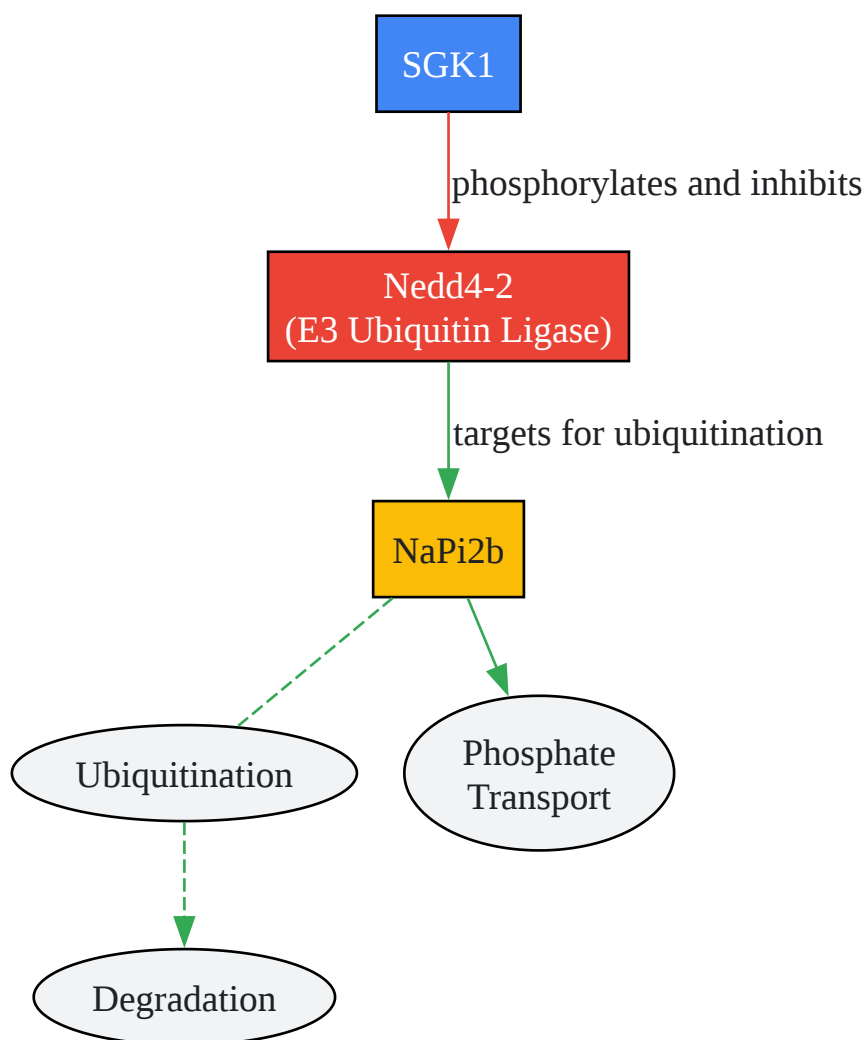
A combined score can be generated by multiplying the percentage score by the intensity score.

Visualizations



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Caption: General workflow for immunohistochemical detection of NaPi2b.



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Caption: Regulation of NaPi2b by the SGK1/Nedd4-2 signaling pathway.

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